tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20384151
InChI: InChI=1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-15-10-6-7-11-16(15)22-12-13-8-4-5-9-14(13)19/h4-5,8-9,15-16H,6-7,10-12H2,1-3H3,(H,20,21)/t15-,16-/m1/s1
SMILES:
Molecular Formula: C18H26BrNO3
Molecular Weight: 384.3 g/mol

tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate

CAS No.:

Cat. No.: VC20384151

Molecular Formula: C18H26BrNO3

Molecular Weight: 384.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate -

Specification

Molecular Formula C18H26BrNO3
Molecular Weight 384.3 g/mol
IUPAC Name tert-butyl N-[(1R,2R)-2-[(2-bromophenyl)methoxy]cyclohexyl]carbamate
Standard InChI InChI=1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-15-10-6-7-11-16(15)22-12-13-8-4-5-9-14(13)19/h4-5,8-9,15-16H,6-7,10-12H2,1-3H3,(H,20,21)/t15-,16-/m1/s1
Standard InChI Key CWEFIPUMTQHCKT-HZPDHXFCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC=CC=C2Br
Canonical SMILES CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=CC=C2Br

Introduction

Chemical Structure and Stereochemical Significance

The compound’s molecular structure combines three critical components:

  • tert-Butyl carbamate group: A common protecting group in organic synthesis, known for stabilizing amines during multi-step reactions .

  • (1R,2R)-cyclohexyl backbone: The stereochemistry at positions 1 and 2 of the cyclohexyl ring influences spatial orientation, affecting interactions with biological targets or materials .

  • 2-bromobenzyl ether: The bromine atom at the ortho position introduces steric hindrance and electronic effects, potentially enhancing binding affinity or altering reactivity .

The molecular formula is deduced as C₁₉H₂₆BrNO₃, with a molecular weight of 396.32 g/mol (calculated from atomic masses: C=12, H=1, Br=80, N=14, O=16). The (1R,2R) configuration is critical for chiral recognition in enzymatic systems, as seen in similar cyclohexylcarbamates .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of a cyclohexanol precursor:

  • Amine protection: Reaction of (1R,2R)-2-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to form the tert-butyl carbamate .

  • Etherification: Mitsunobu reaction or nucleophilic substitution to introduce the 2-bromobenzyl group. For example, coupling the alcohol intermediate with 2-bromobenzyl bromide using a base such as NaH .

Purification and Characterization

  • Column chromatography (silica gel, ethyl acetate/hexane eluent) is typically employed for purification .

  • Spectroscopic data:

    • ¹H NMR: Peaks for tert-butyl (δ 1.4 ppm), cyclohexyl protons (δ 1.2–2.5 ppm), and aromatic protons (δ 7.2–7.6 ppm) .

    • ¹³C NMR: Carbamate carbonyl (δ 155 ppm), brominated aromatic carbons (δ 120–135 ppm) .

CompoundTarget Enzyme/ReceptorIC₅₀ (nM)Reference
Edoxaban Intermediate II Factor Xa2.1
tert-Butyl ((1R,2S,5S)-2-amino...) Thrombin5.8
Hypothetical activity of target compoundProtease X~10*

*Estimated based on structural similarity.

Applications in Drug Development and Materials Science

Pharmaceutical Intermediates

  • Anticoagulant synthesis: The stereochemistry aligns with edoxaban intermediates, suggesting utility in thrombin inhibitor development .

  • Prodrug design: The bromine atom could serve as a leaving group for in vivo activation, enhancing bioavailability.

Specialty Polymers

Carbamates with rigid cyclohexyl backbones improve thermal stability in polyurethanes. The bromine atom may facilitate cross-linking via Ullmann couplings .

Interaction Studies and Mechanistic Insights

Halogen Bonding Effects

The 2-bromobenzyl group may engage in halogen bonding with carbonyl oxygen atoms in enzyme active sites, a mechanism observed in brominated kinase inhibitors .

Stereochemical Impact on Binding

Molecular docking simulations of similar (1R,2R)-configured carbamates reveal enhanced fit into chiral binding pockets compared to (1S,2S) diastereomers .

Comparison with Structural Analogs

Table 2: Structural and Functional Comparison

CompoundSubstituentKey Property
Target compound2-bromobenzylEnhanced halogen bonding
tert-Butyl ((1R,2S,5S)-2-amino...) DimethylaminocarbonylImproved solubility
tert-Butyl carbamate NoneBase for amine protection

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator